molecular formula C8H13NO B2401585 Furan-2-ylmethyl-isopropyl-amine CAS No. 161119-99-9

Furan-2-ylmethyl-isopropyl-amine

Cat. No. B2401585
CAS RN: 161119-99-9
M. Wt: 139.198
InChI Key: GAGIUQGGHJZYTE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

While specific molecular structure analysis for Furan-2-ylmethyl-isopropyl-amine is not available in the search results, there are general discussions on molecular structural analysis . For instance, molecular dynamics simulations and structural analysis can be used to decipher the functional impact of certain compounds .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have taken on a special position in the realm of medicinal chemistry . They have been used to create numerous innovative antibacterial agents due to their remarkable therapeutic efficacy . The model compound 21 and six newly synthesized analogues were screened for their anti-bacterial efficacy against S. aureus ATCC29213 .

Epoxy Resin Synthesis

Furan derivatives have been used in the synthesis of epoxy resins . The preparation of diamines and diepoxy monomers for the synthesis of epoxy resins has been reported . The processes involved in the monomers preparation, such as reductive amination, etherification, esterification and carbonatation are listed .

Energy and Solvent Applications

Furfural, a monofunctional furan derivative, has been involved in various applications related to energy (new fuels) and original solvents .

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Catalyst Supports

The research on supports for newly designed nano-formulated catalysts is a quickly expanding field of R&D . Furan derivatives can be used in this area .

Electrochemical Oxidation

Electrochemical oxidation of HMF, a furan derivative, is a very interesting option, particularly when coupled with a solar energy conversion unit or water splitting cell .

Safety and Hazards

While specific safety and hazard information for Furan-2-ylmethyl-isopropyl-amine is not available, there are general safety data sheets for related compounds . Also, there are discussions on the risks for public health related to the presence of furan and methylfurans in food .

Future Directions

The future research direction for furan-based compounds includes the development of biocatalytic systems capable of transforming furfural and other furan compounds obtained from biomass . There’s also a perspective on the switch from traditional resources such as crude oil to biomass, and the manufacture and uses of furan platform chemicals .

Mechanism of Action

Target of Action

Furan-2-ylmethyl-isopropyl-amine, also known as N-(furan-2-ylmethyl)propan-2-amine, is a furan derivative. Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties . .

Mode of Action

The mode of action of furan derivatives can vary greatly depending on their specific structure and the biological system in which they are acting. Some furan derivatives have been found to exhibit antimicrobial activity, suggesting they may interact with bacterial proteins or enzymes . .

Biochemical Pathways

Furan derivatives can be involved in a variety of biochemical pathways. For instance, some furan derivatives have been found to exhibit antibacterial activity, suggesting they may interfere with bacterial metabolic pathways . .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. Furan derivatives, due to their nonpolar aromatic nature and the presence of an ether oxygen, which adds polarity and potential for hydrogen bonding, can improve the pharmacokinetic characteristics of lead molecules . .

Result of Action

The molecular and cellular effects of a compound’s action can provide insight into its therapeutic potential. Some furan derivatives have been found to exhibit antimicrobial activity, suggesting they may exert a bactericidal or bacteriostatic effect . .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. For instance, the switch from traditional resources such as crude oil to biomass for the production of furan platform chemicals (FPCs) has been discussed . .

properties

IUPAC Name

N-(furan-2-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7(2)9-6-8-4-3-5-10-8/h3-5,7,9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGIUQGGHJZYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-ylmethyl-isopropyl-amine

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